1-Benzyl-2-phenyl-1H-benzoimidazole
Overview
Description
1-Benzyl-2-phenyl-1H-benzoimidazole is a heterocyclic compound with the molecular formula C20H16N2. It is a derivative of benzimidazole, characterized by the presence of a benzyl and a phenyl group attached to the nitrogen atoms of the benzimidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-2-phenyl-1H-benzoimidazole is the 4ll1 protein , an agonist involved in the regulation of glucose metabolism . This protein plays a crucial role in the pathophysiology of diabetes, making it a significant target for anti-diabetic drugs .
Mode of Action
This compound interacts with its target by binding to the active site of the 4ll1 protein . This binding leads to the inactivation of the protein, thereby exerting its anti-diabetic effects . Specifically, one of the ligands of the compound establishes hydrogen bonds with glutamine 107 residues through nitrogens, and in addition, it establishes Π bonds with tyrosine 72 .
Biochemical Pathways
The inactivation of the 4ll1 protein by this compound affects the biochemical pathways involved in glucose metabolism . By inhibiting the activity of this protein, the compound can alter the downstream effects related to glucose regulation, contributing to its anti-diabetic properties .
Pharmacokinetics
suggests that it may have suitable pharmacokinetic properties for oral administration
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of glucose metabolism . By inactivating the 4ll1 protein, the compound can help regulate glucose levels in the body, thereby providing beneficial effects in the treatment of diabetes .
Biochemical Analysis
Biochemical Properties
1-Benzyl-2-phenyl-1H-benzoimidazole has been found to interact with various biomolecules. For instance, it has been shown to bind to an agonist in the active site of the 4ll1 protein . This interaction leads to the inactivation of this protein, which can have significant effects on biochemical reactions .
Cellular Effects
It has been suggested that it may have potential anticancer properties
Molecular Mechanism
It is known to bind to an agonist in the active site of the 4ll1 protein . This binding interaction can lead to the inactivation of this protein, potentially affecting enzyme activity, gene expression, and other molecular processes .
Temporal Effects in Laboratory Settings
It has been synthesized in moderate to excellent yields within a short period of time of about 13–30 minutes under mild reaction conditions .
Preparation Methods
The synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with benzyl chloride and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. Industrial production methods often employ similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Benzyl-2-phenyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: This compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties. It is often used in the design of new pharmaceuticals and therapeutic agents.
Medicine: Due to its biological activity, 1-Benzyl-2-phenyl-1H-benzoimidazole is investigated for its potential use in treating various diseases, including infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Benzyl-2-phenyl-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Similar in structure but lacks the benzyl group, leading to different chemical and biological properties.
1-Benzyl-2-methylbenzimidazole: Contains a methyl group instead of a phenyl group, resulting in variations in reactivity and applications.
1-Benzyl-2-phenyl-1H-imidazole: A related compound with an imidazole ring instead of a benzimidazole ring, exhibiting distinct chemical behavior.
Properties
IUPAC Name |
1-benzyl-2-phenylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-3-9-16(10-4-1)15-22-19-14-8-7-13-18(19)21-20(22)17-11-5-2-6-12-17/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFXRSKBJWQHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361117 | |
Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
739-88-8 | |
Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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